

commercial availability of 3-Bromo-2-(difluoromethoxy)pyridine

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Compound of Interest

Compound Name:	3-Bromo-2-(difluoromethoxy)pyridine
Cat. No.:	B567009

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In-depth Technical Guide: 3-Bromo-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2-(difluoromethoxy)pyridine**, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document outlines its commercial availability, key chemical properties, a plausible synthetic route, and available safety information.

Chemical Identity and Properties

3-Bromo-2-(difluoromethoxy)pyridine is a halogenated and fluorinated heterocyclic compound. The introduction of the difluoromethoxy group can significantly alter the physicochemical and pharmacological properties of parent molecules, often leading to improved metabolic stability, enhanced membrane permeability, and modulated binding affinity to biological targets.

Table 1: Chemical and Physical Properties of **3-Bromo-2-(difluoromethoxy)pyridine**

Property	Value	Source
CAS Number	1214345-30-8	BLD Pharm, Acros Pharmatech
Molecular Formula	C ₆ H ₄ BrF ₂ NO	PubChem
Molecular Weight	224.01 g/mol	BLD Pharm, Acros Pharmatech
Purity	Typically ≥97%	Acros Pharmatech
Appearance	Not explicitly stated, likely a solid or liquid	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Density	Data not available	-
Solubility	Data not available	-

Note: Experimental physical property data such as melting point, boiling point, and density are not readily available in public literature or supplier technical data sheets. These would need to be determined experimentally.

Commercial Availability

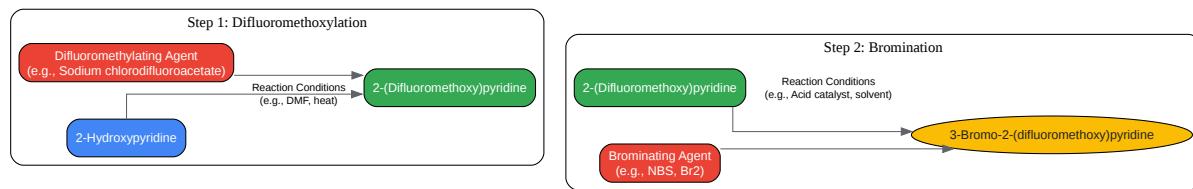
3-Bromo-2-(difluoromethoxy)pyridine is commercially available from several chemical suppliers, indicating its accessibility for research and development purposes.

Table 2: Commercial Suppliers of **3-Bromo-2-(difluoromethoxy)pyridine**

Supplier	Product Number/Reference	Available Quantities
BLD Pharm	BD252815	Custom
Acros Pharmatech	ACRO-PRD1072	250mg, 1g, 5g

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-2-(difluoromethoxy)pyridine** is not explicitly published in readily accessible scientific literature, a plausible two-step synthetic route can be proposed based on established organic chemistry principles. This involves the difluoromethylation of a suitable pyridine precursor followed by regioselective bromination.



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Caption: Proposed two-step synthesis of **3-Bromo-2-(difluoromethoxy)pyridine**.

Plausible Experimental Protocol

Step 1: Synthesis of 2-(Difluoromethoxy)pyridine

This step would involve the reaction of 2-hydroxypyridine with a suitable difluoromethylating agent. A common method for introducing the difluoromethoxy group is the use of sodium chlorodifluoroacetate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.

- Materials: 2-Hydroxypyridine, Sodium chlorodifluoroacetate, N,N-Dimethylformamide (DMF).
- Procedure: To a solution of 2-hydroxypyridine in DMF, sodium chlorodifluoroacetate would be added portion-wise at an elevated temperature (e.g., 100-120 °C). The reaction would be monitored by a suitable technique (e.g., TLC or GC-MS) until completion. After cooling, the

reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated under reduced pressure. The crude product would be purified by column chromatography to yield 2-(difluoromethoxy)pyridine.

Step 2: Synthesis of **3-Bromo-2-(difluoromethoxy)pyridine**

The second step involves the regioselective bromination of 2-(difluoromethoxy)pyridine. The difluoromethoxy group is an ortho-, para-directing group, and the pyridine nitrogen deactivates the ring towards electrophilic substitution. Therefore, bromination is expected to occur at the 3- or 5-position. The use of a suitable brominating agent and catalyst can favor the formation of the 3-bromo isomer.

- Materials: 2-(Difluoromethoxy)pyridine, N-Bromosuccinimide (NBS) or Bromine (Br₂), Sulfuric acid (or other suitable acid catalyst), Solvent (e.g., acetonitrile or a chlorinated solvent).
- Procedure: To a solution of 2-(difluoromethoxy)pyridine in a suitable solvent, the brominating agent (e.g., NBS) and a catalytic amount of a strong acid (e.g., sulfuric acid) would be added. The reaction mixture would be stirred at a controlled temperature (e.g., room temperature to 50 °C) and monitored for completion. Upon completion, the reaction would be quenched, and the product extracted. The organic extracts would be washed, dried, and concentrated. The final product, **3-Bromo-2-(difluoromethoxy)pyridine**, would be purified by column chromatography or recrystallization.

Spectroscopic Data

Specific, experimentally obtained spectroscopic data for **3-Bromo-2-(difluoromethoxy)pyridine** is not widely available in public databases. However, predicted mass spectrometry data can be found.

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	223.95171
[M+Na] ⁺	245.93365
[M-H] ⁻	221.93715

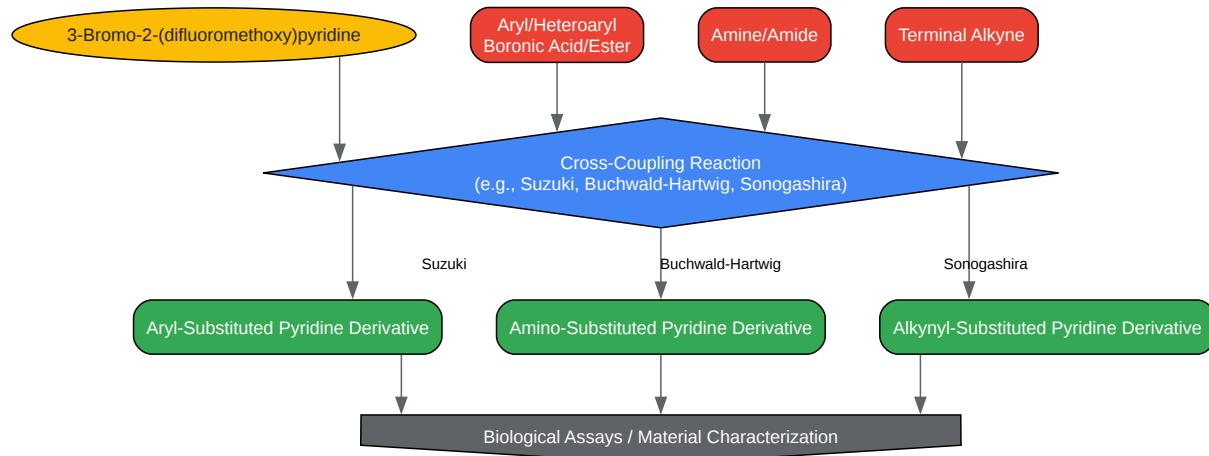
Source: PubChem.[\[1\]](#)

Safety Information

A specific Safety Data Sheet (SDS) for **3-Bromo-2-(difluoromethoxy)pyridine** is not publicly available. However, based on the data for structurally related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Logical Workflow for Use in Research

The utility of **3-Bromo-2-(difluoromethoxy)pyridine** in drug discovery and materials science lies in its potential as a building block for more complex molecules. The bromo substituent serves as a versatile handle for various cross-coupling reactions.

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Caption: Workflow for the utilization of **3-Bromo-2-(difluoromethoxy)pyridine**.

This workflow illustrates how the bromo substituent on the pyridine ring can be readily transformed into various other functional groups through well-established palladium-catalyzed cross-coupling reactions. This allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs or for the development of new materials with tailored electronic and physical properties.

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References

- 1. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents
[patents.google.com]
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